molecular formula C17H18N6O2S B11017756 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11017756
M. Wt: 370.4 g/mol
InChI Key: VCHGPCGTYHCITR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves several steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with microbial cell processes, leading to the inhibition of growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and proteins in microbial cells.

Comparison with Similar Compounds

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H18N6O2S/c24-14(18-17-21-20-15(26-17)11-5-3-6-11)9-4-10-23-16(25)12-7-1-2-8-13(12)19-22-23/h1-2,7-8,11H,3-6,9-10H2,(H,18,21,24)

InChI Key

VCHGPCGTYHCITR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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